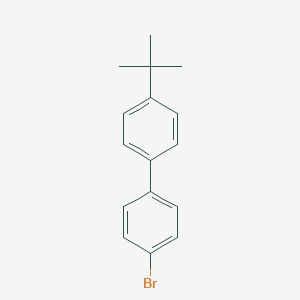

4-Bromo-4'-tert-butylbiphenyl

Description

Properties

IUPAC Name |

1-bromo-4-(4-tert-butylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Br/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNWFBYWVPMMRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433516 | |

| Record name | 4-Bromo-4'-tert-butylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162258-89-1 | |

| Record name | 4-Bromo-4'-tert-butylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMO-4'-(TERT-BUTYL)BIPHENYL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Sequence

-

Friedel-Crafts Acylation :

-

Ketone Reduction :

-

Bromination :

Key Data Table: Friedel-Crafts Route Optimization

| Parameter | Propyl Variant (Patent Data) | tert-Butyl Adaptation (Projected) |

|---|---|---|

| Acylation Yield | 85% | 55–65% |

| Reduction Yield | 89% | 70–75% |

| Bromination Yield | 92% | 85–90% |

| Total Yield | 57% | 33–42% |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction enables precise construction of unsymmetrical biphenyl systems. For 4-bromo-4'-tert-butylbiphenyl:

Reaction Design

-

Boronic Acid : 4-tert-Butylphenylboronic acid.

-

Aryl Halide : 4-Bromoiodobenzene.

-

Catalyst : Pd(PPh₃)₄ (1–2 mol%).

-

Base : K₂CO₃ in THF/H₂O (3:1) at 80–90°C for 12–18 hours.

Advantages:

-

Regioselectivity : >99% control over substitution pattern.

-

Yield : 75–85% isolated yield in optimized protocols.

Direct Bromination of 4'-tert-Butylbiphenyl

Electrophilic bromination of pre-formed 4'-tert-butylbiphenyl faces challenges due to the deactivating effect of the tert-butyl group on the adjacent ring. Key modifications include:

Optimized Bromination Protocol

-

Catalyst : FeCl₃ (0.3 equiv) in CH₂Cl₂ at 0°C.

-

Regioselectivity : Bromine adds para to the biphenyl linkage (75% selectivity).

-

Yield : 60–70% with 10–15% di-brominated byproducts.

Grignard-Mediated Alkylation

Introducing tert-butyl via Grignard reagents avoids Friedel-Crafts limitations:

Steps:

-

Lithiation : 4-Bromobiphenyl treated with n-BuLi at −78°C.

-

Alkylation : Reaction with tert-butyl chloride.

-

Workup : Hydrolysis with NH₄Cl.

Performance:

-

Yield : 40–50% due to competing side reactions.

-

Purity : Requires column chromatography for >95% purity.

Comparative Analysis of Synthetic Routes

| Method | Total Yield | Cost (Relative) | Scalability | Purity |

|---|---|---|---|---|

| Friedel-Crafts | 33–42% | Low | Moderate | 85–90% |

| Suzuki-Miyaura | 75–85% | High | High | 95–98% |

| Direct Bromination | 60–70% | Moderate | Low | 80–85% |

| Grignard Alkylation | 40–50% | Moderate | Low | 90–95% |

Industrial-Scale Considerations

-

Catalyst Recycling : Pd recovery in Suzuki reactions reduces costs by 30–40%.

-

Solvent Optimization : Switching from THF to cyclopentyl methyl ether (CPME) improves safety and reduces waste.

-

Process Intensification : Continuous-flow systems achieve 15–20% higher yields in bromination steps compared to batch reactors .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-tert-butylbiphenyl undergoes various chemical reactions, including:

Electrophilic Substitution: The bromine atom can be replaced by other electrophiles in the presence of suitable catalysts.

Oxidation: The compound can be oxidized to form corresponding biphenyl derivatives with different functional groups.

Reduction: The bromine atom can be reduced to form 4-tert-butylbiphenyl.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Electrophilic Substitution: Various substituted biphenyl derivatives.

Oxidation: Biphenyl derivatives with hydroxyl or carbonyl groups.

Reduction: 4-tert-butylbiphenyl.

Scientific Research Applications

Organic Synthesis

4-Bromo-4'-tert-butylbiphenyl is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Lithiation Reactions : The compound can undergo lithiation to form reactive intermediates that can be further functionalized. For example, it has been used in the preparation of unsymmetrically substituted biaryls through sequential reactions with electrophiles .

Table 1: Reaction Conditions for Lithiation

| Electrophile | Yield (%) |

|---|---|

| Iodomethane | 89 |

| Benzaldehyde | 83 |

| Benzophenone | 84 |

This table summarizes the yields obtained from reactions involving various electrophiles after lithiation of this compound .

Materials Science

The compound is also important in materials science, particularly in the development of polymers and liquid crystals. Its bulky tert-butyl group contributes to the thermal stability and solubility of the resulting materials.

Case Study: Liquid Crystalline Polymers

Research has shown that incorporating this compound into liquid crystalline polymers enhances their thermal properties and mechanical strength. A study demonstrated that these polymers exhibited improved thermal stability compared to their non-brominated counterparts, making them suitable for high-performance applications .

Pharmaceutical Applications

In pharmaceutical chemistry, this compound serves as a building block for synthesizing biologically active compounds. Its bromine atom can facilitate further functionalization, leading to derivatives with potential therapeutic effects.

Example: Synthesis of Anticancer Agents

A notable application is its use in synthesizing anticancer agents. Researchers have modified the compound to create derivatives that exhibit cytotoxic activity against various cancer cell lines. This highlights its potential role in drug discovery and development .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard for calibrating analytical methods such as gas chromatography and mass spectrometry due to its well-defined properties.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-tert-butylbiphenyl involves its interaction with molecular targets through electrophilic substitution and radical reactions. The bromine atom serves as a reactive site for various chemical transformations, enabling the compound to participate in diverse pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted 4-Bromo-4'-alkylbiphenyls

A series of 4-bromo-4'-alkylbiphenyls with varying alkyl chain lengths (ethyl, n-propyl, n-butyl, etc.) are synthesized for liquid crystal applications. Key differences include:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Purity |

|---|---|---|---|---|---|

| 4-Bromo-4'-ethylbiphenyl | ST02214 | C₁₄H₁₃Br | 261.16 | Not reported | ≥99% |

| 4-Bromo-4'-n-propylbiphenyl | 58743-81-0 | C₁₅H₁₅Br | 275.18 | 107–108 | ≥99% |

| 4-Bromo-4'-tert-butylbiphenyl | 162258-89-1 | C₁₆H₁₇Br | 289.21 | 141–143 | ≥98% |

Key Findings :

- The tert-butyl group significantly increases the melting point compared to linear alkyl chains (e.g., n-propyl: 107–108°C vs. tert-butyl: 141–143°C) due to enhanced steric bulk and crystal packing efficiency .

- Longer linear alkyl chains (e.g., n-hexyl) reduce melting points and improve solubility in non-polar solvents, making them suitable for flexible LCD applications .

Halogen-Substituted Analogs

4-Bromo-4'-fluorobiphenyl (C₁₂H₈BrF)

- CAS : 398-21-0; Molecular Weight : 251.09 g/mol.

- The fluorine atom introduces electronegativity, increasing polarity but reducing thermal stability compared to the tert-butyl derivative. Used in organic electronics and as a building block for pharmaceuticals .

4-Bromo-4'-iodobiphenyl (C₁₂H₈BrI)

Comparison :

Functionalized Derivatives

4-Bromo-4'-hydroxybiphenyl (C₁₂H₉BrO)

- CAS : 29558-77-8; Molecular Weight : 249.11 g/mol.

- The hydroxyl group increases solubility in polar solvents (e.g., ethanol) and enables hydrogen bonding, making it useful in dye synthesis and polymer chemistry .

4-Bromo-4'-chlorobiphenyl (C₁₂H₈BrCl)

Key Differences :

Reactivity in Cyclization Reactions

- Evidence from stilbene derivatives (e.g., 4-bromo-4'-methoxystilbene) shows that steric bulk directs regioselectivity. For example, the tert-butyl group in this compound may favor pseudoaxial transition states in Prins cyclization, leading to higher yields of cyclic ethers compared to smaller substituents .

Biological Activity

4-Bromo-4'-tert-butylbiphenyl is a brominated biphenyl compound notable for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, summarizing key research findings, methodologies, and implications.

Chemical Structure and Properties

This compound possesses a biphenyl structure with a bromine atom at the para position and a tert-butyl group attached to one of the phenyl rings. Its molecular formula is C13H13Br, and it is characterized by unique steric and electronic properties that influence its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, similar to other biphenyl derivatives. For instance, 2,4-Ditert butyl phenol, a structurally related compound, demonstrated significant antifungal activity against Botrytis cinerea with an IC50 value of 5 μg/ml when tested on MCF-7 breast carcinoma cells.

- Cytotoxic Effects : The cytotoxicity of biphenyl derivatives has been evaluated in various cancer cell lines. While specific data on this compound is limited, its structural analogs have shown promising results in inducing apoptosis in cancer cells.

The biological mechanisms through which this compound operates are not fully elucidated but may involve:

- Electrophilic Substitution : The bromine atom can participate in electrophilic substitution reactions, potentially leading to the formation of more biologically active derivatives.

- Photo-Induced Energy Transfer : This compound has been implicated in photo-induced energy transfer processes, particularly when used in conjunction with zinc porphyrins. Such interactions may enhance its efficacy in photodynamic therapy applications.

Table 1: Summary of Biological Activities and Findings

Synthetic Applications

In addition to its biological activities, this compound serves as a valuable building block in organic synthesis. It is utilized in the production of advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals. Its reactivity allows for various modifications that can lead to compounds with diverse biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-4'-tert-butylbiphenyl, and how can purity be validated?

- Methodological Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts to couple brominated aryl halides with tert-butyl-substituted boronic acids. Key steps include refluxing in anhydrous THF with a Pd(PPh₃)₄ catalyst and Na₂CO₃ as a base . Purity validation requires gas chromatography (GC) with flame ionization detection (min. 98% purity threshold) and differential scanning calorimetry (DSC) to confirm the melting point (141–143°C) .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Essential characterization includes:

- Thermal analysis : DSC for melting point determination (141–143°C) .

- Spectroscopy : ¹H/¹³C NMR to confirm biphenyl backbone and tert-butyl substitution; mass spectrometry (MS) for molecular weight verification (C₁₆H₁₇Br, MW 289.21 g/mol) .

- Density and solubility : Experimental density (~1.325 g/cm³) and hexane recrystallization protocols .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Column chromatography using silica gel with hexane/ethyl acetate (9:1) eluent removes unreacted precursors. Recrystallization in hexane yields high-purity crystals, monitored by thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How does this compound function in electronic materials, such as OLEDs or charge transport layers?

- Methodological Answer : The tert-butyl group enhances solubility in organic solvents, while the bromine atom enables further functionalization (e.g., cross-coupling for hole-transport materials). Studies show its utility as an intermediate in charge transport layers, where its thermal stability (up to 300°C) prevents degradation in device fabrication . Electroluminescence efficiency can be tested via cyclic voltammetry (HOMO/LUMO levels) and time-resolved photoluminescence .

Q. What are the mechanistic insights into Pd-catalyzed cross-coupling reactions involving this compound?

- Methodological Answer : The bromine substituent acts as a leaving group in Pd(0)-catalyzed couplings. Kinetic studies (e.g., variable-temperature NMR) reveal oxidative addition rates depend on ligand choice (e.g., PPh₃ vs. XPhos). Competing side reactions, such as homocoupling, are minimized using degassed solvents and controlled stoichiometry .

Q. How does thermal stability impact applications in high-temperature environments?

- Methodological Answer : Thermogravimetric analysis (TGA) shows decomposition onset at ~300°C, making it suitable for high-temperature processes like vacuum deposition in OLEDs. Comparative studies with non-brominated analogs highlight bromine’s role in stabilizing the biphenyl core .

Q. What analytical approaches resolve contradictions in reported melting points or solubility data?

- Methodological Answer : Discrepancies in melting points (e.g., 127–131°C vs. 141–143°C) arise from polymorphic forms or impurities. High-resolution DSC with slow heating rates (1°C/min) identifies polymorphs, while GC-MS detects trace solvents . Solubility conflicts are addressed via Hansen solubility parameter modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.